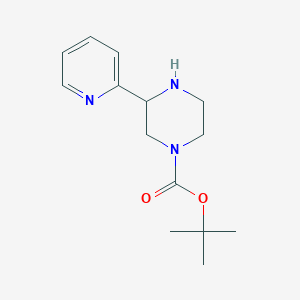

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyridin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-6-4-5-7-15-11/h4-7,12,16H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOXCWPHVVITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886770-90-7 | |

| Record name | tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Description

This method involves a visible-light photocatalytic reaction where 2-aminopyridine and piperazine-1-tert-butyl formate react in the presence of an acridine salt photocatalyst and an oxidant (2,2,6,6-tetramethylpiperidine-N-oxide) in anhydrous dichloroethane solvent. The reaction is irradiated with blue LED light under an oxygen atmosphere.

Reaction Conditions and Procedure

| Reagent / Condition | Amount (per 0.2 mmol scale) | Role |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Pyridine substrate |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Piperazine source |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

| Blue LED irradiation | 10 hours | Light source for photocatalysis |

| Atmosphere | Oxygen, purged 3 times | Oxidizing environment |

Outcome and Advantages

- The reaction yields the target this compound as a colorless white solid with up to 95% yield.

- The one-step process significantly shortens the synthesis route.

- The method avoids heavy metals and hydrogen gas, enhancing safety and environmental friendliness.

- Byproduct formation is minimized, improving product purity and yield.

Mechanistic Insight

The acridine salt photocatalyst absorbs visible light, generating reactive species that facilitate the coupling of 2-aminopyridine and the piperazine derivative under mild oxidative conditions, promoting selective C–N bond formation.

Iodination and Palladium-Catalyzed Coupling Method

Method Description

This two-step method involves:

- Iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine.

- Palladium-catalyzed coupling of 2-amino-5-iodopyridine with Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) under controlled conditions.

Step 1: Iodination of 2-Aminopyridine

- Reagents: 2-aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid.

- The reaction introduces an iodine substituent at the 5-position of the pyridine ring.

- This step prepares a reactive intermediate for subsequent coupling.

Step 2: Palladium-Catalyzed Coupling

| Component | Amount (relative to 2-amino-5-iodopyridine) | Role |

|---|---|---|

| Ligand (Xantphos) | 0.11–0.13 times weight | Stabilizes Pd catalyst |

| Catalyst (Pd2(dba)3) | 0.08–0.10 times weight | Catalyzes coupling |

| Solvent (Toluene) | 1.4–1.7 times weight | Reaction medium |

| Boc-piperazine | Excess (approx. 2 eq) | Piperazine source |

| Sodium tert-butoxide | Base, quantity adjusted accordingly | Deprotonates piperazine |

| Temperature | 75–100 °C | Reaction temperature |

| Stirring time | 2–4 hours | Ensures reaction completion |

| Oxygen content | ≤ 0.5% | Controlled to prevent oxidation |

Procedure Summary

- Ligand and Pd catalyst are pre-mixed in toluene at 30 °C for 3 hours under low oxygen.

- 2-amino-5-iodopyridine, Boc-piperazine, sodium tert-butoxide, and toluene are mixed and heated to 75 °C.

- The catalyst mixture is added, and the temperature is raised to 100 °C for 2 hours.

- The product is isolated with an 80–85% yield after purification.

Advantages and Improvements

- This method replaces a conventional four-step synthesis with two main reactions, reducing complexity.

- It avoids oxidation and reduction steps that pose safety and environmental risks.

- The process offers good yield and purity with simpler post-reaction workup.

- Controlled oxygen levels improve reaction selectivity and safety.

Comparative Summary of Preparation Methods

| Feature | Photocatalytic Method | Iodination + Pd-Catalyzed Coupling |

|---|---|---|

| Number of steps | One-step | Two-step |

| Catalyst type | Organic photocatalyst (acridine salt) | Palladium complex with Xantphos ligand |

| Reaction conditions | Blue LED irradiation, oxygen atmosphere, room temp | Heating (75–100 °C), inert atmosphere with low oxygen |

| Yield | Up to 95% | 80–85% |

| Environmental impact | Low (no heavy metals, mild conditions) | Moderate (uses Pd catalyst, organic solvents) |

| Safety considerations | Avoids hydrogen gas, mild oxidants | Requires careful oxygen control, heating |

| Complexity | Simple, fewer reagents | More complex, requires ligand and catalyst prep |

Research Findings and Notes

- The photocatalytic method is a recent innovation focusing on green chemistry principles, providing a safer and cost-effective route with high yield and fewer byproducts.

- The palladium-catalyzed method is well-established in organic synthesis, offering reliable coupling but with more complex reagent handling and moderate environmental concerns.

- Both methods utilize tert-butyl protection on the piperazine nitrogen to enhance stability and facilitate purification.

- Choice of method depends on available equipment (e.g., LED photoreactor), scale, and environmental/safety priorities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of a nitro group can produce the corresponding amine .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate has been identified as a promising lead compound for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties. The compound's piperazine core is significant in drug design, as piperazine derivatives are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit antimicrobial properties. This compound may serve as a scaffold for synthesizing new antimicrobial agents effective against resistant bacterial strains. The presence of the pyridine moiety is particularly relevant, as it can enhance the interaction with bacterial targets .

Central Nervous System (CNS) Disorders

The compound's potential application in treating CNS disorders is under investigation. Piperazine derivatives have shown promise in modulating neurotransmitter systems, which could lead to therapeutic effects in conditions such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors warrant further exploration through in vitro and in vivo studies .

Biochemical Research

In biochemical research, this compound can be utilized as a non-ionic organic buffering agent, particularly in cell culture applications where maintaining pH is crucial. Its buffering capacity allows it to stabilize pH levels within a range conducive to various biological processes .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing biological activity or altering pharmacokinetic properties. Understanding the synthesis pathways is essential for developing derivatives with improved efficacy and safety profiles .

Comparative Structural Analysis

A comparative analysis of similar compounds reveals the versatility of the piperazine core:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | Similar piperazine core; different pyridine substitution | Antimicrobial properties |

| tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylate | Aromatic substitution; enhanced lipophilicity | Potential FAK inhibition |

| tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | Cyanophenyl group; varied electronic properties | Antimicrobial activity |

This table highlights how variations in the structure can lead to different biological activities, emphasizing the importance of structural optimization in drug development .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into potential applications:

- Antimicrobial Agents : Research has demonstrated that piperazine derivatives can effectively target gram-positive bacteria through novel mechanisms that inhibit protein synthesis .

- CNS Modulators : Investigations into similar compounds have indicated potential anxiolytic effects, suggesting that structural analogs of this compound could also exhibit similar therapeutic benefits .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on target proteins . This interaction can lead to changes in the conformation and function of the target protein, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperazine-carboxylate derivatives arises from variations in substituent groups on the piperazine ring and pyridine moiety. Below is a detailed comparison with key analogues:

Substituent Position on the Piperazine Ring

- Tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (4-substituted analogue):

- The pyridin-2-yl group at the 4-position alters steric and electronic interactions compared to the 3-position isomer. This positional change impacts conformational flexibility and binding affinity in biological systems. For example, 4-substituted derivatives are more commonly reported in kinase inhibitor scaffolds due to improved alignment with ATP-binding pockets .

- Example : Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) exhibits higher lipophilicity (logP = 2.1) and enhanced cellular permeability compared to the 3-substituted parent compound .

Functional Group Modifications on the Pyridine Ring

Physicochemical and Pharmacokinetic Properties

| Property | Parent Compound | 5-CF₃ Derivative (A9) | 5-CH₂OH Derivative |

|---|---|---|---|

| LogP | 1.5 | 2.1 | 0.8 |

| Aqueous Solubility (mg/mL) | 12 | 8 | 35 |

| Plasma Stability (t₁/₂) | >24 h | >24 h | 12 h |

| CYP3A4 Inhibition | Weak (IC₅₀ > 50 µM) | Moderate (IC₅₀ = 25 µM) | Weak (IC₅₀ > 50 µM) |

Biological Activity

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group, a piperazine ring, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 250.30 g/mol. The structural characteristics contribute to its unique reactivity patterns and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may exhibit enzyme inhibition or receptor modulation, facilitated by non-covalent interactions such as hydrogen bonding. The piperazine ring can mimic natural substrates or inhibitors, allowing for binding to active or allosteric sites on target proteins.

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown significant enzyme inhibition properties. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit histamine H3 receptors with high affinity (K_i values ranging from 16.0 to 120 nM) . These interactions suggest potential therapeutic applications in treating conditions like allergies and neurological disorders.

Antimicrobial Properties

Piperazine derivatives have been reported to possess antimicrobial activities. For example, modifications in the piperazine structure can enhance lipophilicity and improve antimicrobial efficacy against various pathogens. The specific activity of this compound against multidrug-resistant bacteria remains an area for further investigation.

Anticancer Activity

Some studies have highlighted the potential anticancer properties of related compounds. For instance, certain piperazine derivatives have demonstrated cytotoxic effects on cancer cell lines, with significant inhibition of cell proliferation observed . The precise mechanisms through which this compound exerts its anticancer effects require additional research.

Table: Summary of Biological Activities

Research Insights

A study investigating the binding affinity of various piperazine derivatives found that the introduction of specific functional groups significantly enhanced their biological activity. Compounds with pyridine substitutions exhibited promising results in preclinical models, indicating their potential as drug candidates .

Q & A

Q. Basic

- NMR spectroscopy : ¹H NMR (CDCl₃) identifies protons on the piperazine ring (δ 3.0–3.6 ppm), pyridyl protons (δ 7.0–8.5 ppm), and tert-butyl groups (δ 1.46 ppm, singlet). ¹³C NMR confirms carbonyl (δ 154–157 ppm) and aromatic carbons .

- HRMS : Accurate mass analysis (e.g., m/z 341.1972 [M+H]⁺) validates molecular formula .

- LCMS : Monitors reaction progress and purity (e.g., m/z 372.2 [M+H]⁺ for intermediates) .

What strategies mitigate byproduct formation during nucleophilic substitution reactions on the piperazine ring?

Q. Advanced

- Steric shielding : The tert-butyl group reduces undesired side reactions at the piperazine nitrogen by sterically hindering nucleophilic attack .

- Regioselective protection : Temporary protecting groups (e.g., Boc) on specific nitrogens direct reactivity to desired positions .

- Reaction monitoring : TLC or LCMS tracks intermediate formation, allowing early termination to minimize degradation .

For example, in the synthesis of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, careful control of diazo transfer reagents (e.g., tetramethylguanidine) prevents overfunctionalization .

What are common functionalization reactions applicable to this compound?

Q. Basic

- Oxidation : Potassium permanganate converts alcohol or amine side chains to ketones or carboxylic acids .

- Reduction : LiAlH₄ reduces esters to alcohols or amines .

- Nucleophilic substitution : Sodium hydride in DMF facilitates substitution at the pyridyl or piperazine positions .

For instance, bromopyridine intermediates undergo cross-coupling to introduce aryl or heteroaryl groups .

How does the steric environment of the tert-butyl group influence reactivity in cross-coupling reactions?

Advanced

The tert-butyl group:

- Enhances stability : Protects the piperazine nitrogen from oxidation or unwanted side reactions during prolonged heating .

- Modulates electronic effects : Electron-donating properties increase electron density on the piperazine ring, favoring electrophilic aromatic substitution on the pyridyl moiety .

- Impacts crystallization : Bulky tert-butyl groups promote specific crystal packing, aiding in X-ray diffraction studies for structural confirmation .

For example, in Suzuki reactions, steric bulk reduces competing coordination of palladium to the piperazine nitrogen, improving regioselectivity .

How can computational modeling guide the design of this compound derivatives?

Q. Advanced

- DFT calculations : Predict reaction pathways for substitutions or couplings, optimizing bond angles and energies .

- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes or receptors) .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystals to predict solubility and stability .

For instance, studies on similar piperazine derivatives used CrystalExplorer to analyze hydrogen-bonding networks, guiding solvent selection for recrystallization .

What are the challenges in deprotecting the tert-butyl group under acidic conditions?

Q. Advanced

- Acid sensitivity : Prolonged exposure to HCl/dioxane (4 M) may degrade the piperazine ring. Controlled reaction times (3 hours at room temperature) prevent decomposition .

- Alternative deprotection : Trifluoroacetic acid (TFA) in dichloromethane offers milder conditions but requires neutralization with potassium carbonate .

Post-deprotection, rapid purification (e.g., trituration with ethyl acetate) isolates the free piperazine without side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.